

Application Note: Analysis of Apoptosis by Flow Cytometry Following Hsp90 Inhibitor Treatment

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Compound of Interest

Compound Name: KU-177

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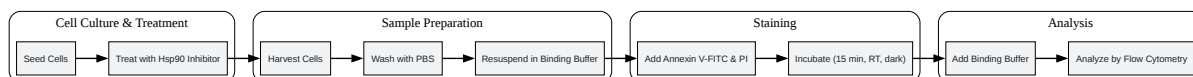
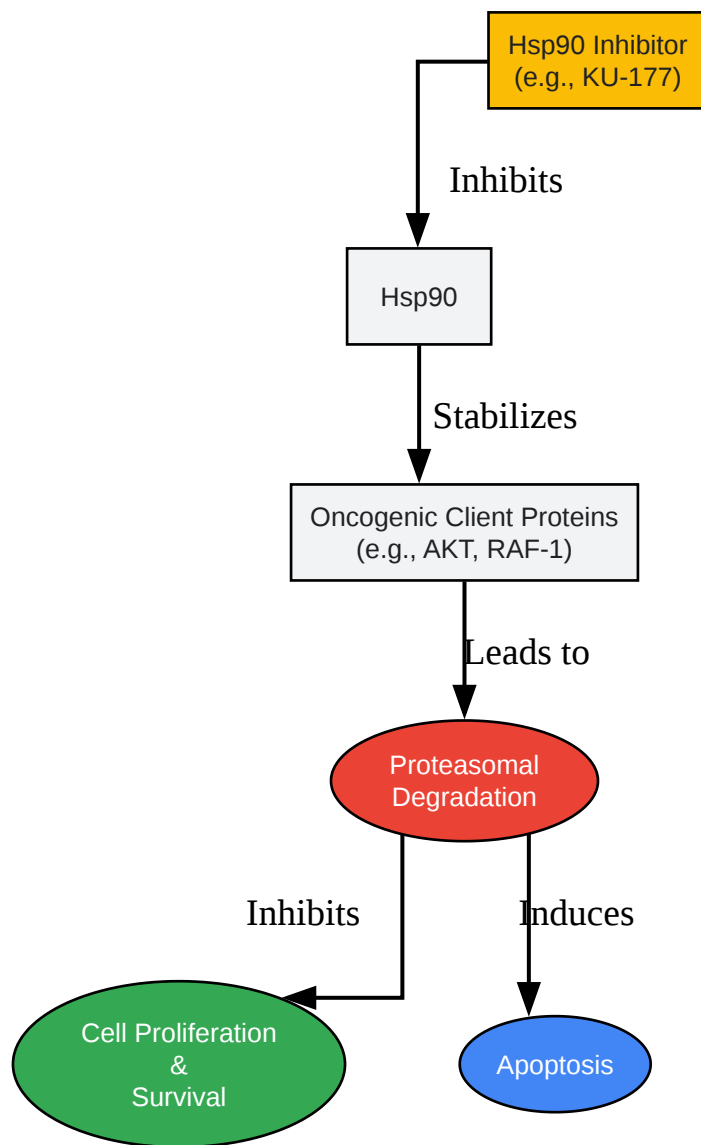
Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. [1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and ultimately inducing cell cycle arrest and apoptosis. [2][3][4] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with an Hsp90 inhibitor, using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

The Annexin V assay is a widely used method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. [5] By using both Annexin V and PI, one can distinguish between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells. [6][7]

Hsp90 Inhibition and Apoptosis Signaling Pathway

Hsp90 inhibitors disrupt the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins.^[2] Key client proteins involved in cell survival and proliferation include AKT, RAF-1, and cyclin-dependent kinases.^{[3][8]} The degradation of these proteins inhibits pro-survival signaling pathways, such as the PI3K/AKT pathway, and can lead to cell cycle arrest and the induction of apoptosis.^{[2][4][8]}



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